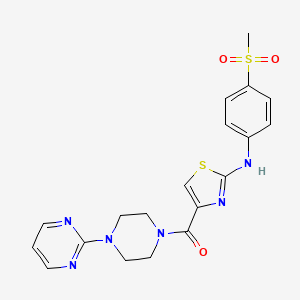

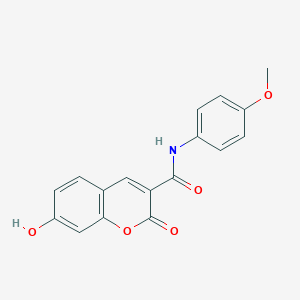

![molecular formula C24H20BrN5O2 B2492325 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 384374-69-0](/img/structure/B2492325.png)

6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multiple steps, including nitration, chlorination, alkylation, reduction, and substitution. For example, Lei et al. (2015) described a process starting from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through several steps to synthesize an important intermediate for PI3K/mTOR inhibitors (Lei et al., 2015). This method emphasizes the complexity and versatility of synthesizing bromo-nitro-quinazoline derivatives, which can serve as a foundation for synthesizing the specified compound.

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline likely features interactions between the bromo- and nitro- substituents and the core quinazoline structure, affecting its reactivity and biological activity. Structure-activity relationships (SAR) studies, such as those conducted by Matsuno et al. (2002) on quinazoline derivatives, provide insights into how various substitutions on the quinazoline nucleus can influence pharmacological properties (Matsuno et al., 2002).

Scientific Research Applications

Antimicrobial and Antifungal Properties

- A series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, including a compound related to 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline, demonstrated potential antimicrobial activity against various bacterial and fungal strains. The compounds were synthesized and confirmed through spectral and elemental analysis, highlighting their potential for treating bacterial and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).

Pharmacological Importance

- Compounds related to this compound are recognized for their pharmacological significance, exhibiting properties like anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of various oxoquinazoline derivatives and their pharmacological activities were investigated, indicating the chemical's potential in medical applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Intermediate in PI3K/mTOR Inhibitors

- The compound 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, related to this compound, serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, crucial for cancer treatment and other diseases. The synthesis process and the significance of the compound in creating effective inhibitors were detailed, showcasing its importance in pharmaceutical research (Lei et al., 2015).

Antiviral Properties

- A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, which includes a similar structure to this compound, exhibited distinct antiviral activity against viruses like Herpes simplex and vaccinia viruses, indicating the compound's potential in antiviral therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Inhibition of PDGF Receptor Phosphorylation

- A related series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation effectively. This property is significant for treating cellular proliferative disorders and atherosclerosis, highlighting the potential therapeutic applications of the compound in managing various diseases (Matsuno et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .

Mode of Action

It is likely that it interacts with its targets (potentially egfr and her2) in a manner similar to other quinazoline derivatives .

Biochemical Pathways

Based on the potential targets, it may influence pathways related to cell growth and proliferation, potentially having an impact on cancerous cells .

Result of Action

Given the potential targets, it may have an impact on cell growth and proliferation .

properties

IUPAC Name |

6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDDAZDSKGTHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

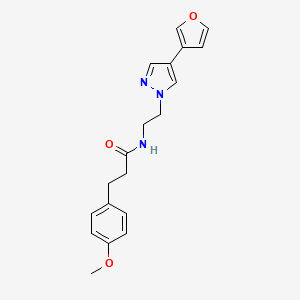

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)

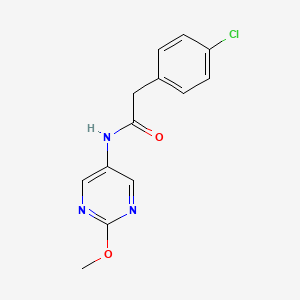

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

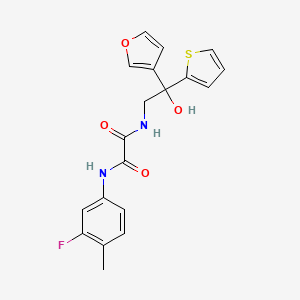

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)